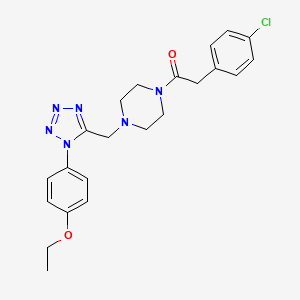
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate represents an intricate fusion of various chemical moieties, making it a subject of interest in multiple fields of research. The unique combination of a pyran ring, thiophene, thiadiazole, and benzoate moieties within a single molecule endows it with distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate generally involves multi-step organic reactions. The starting materials typically include thiophene-2-carboxylic acid, 1,3,4-thiadiazole derivatives, and pyran-3-yl compounds. Key steps in the synthesis often include:
Amidation: Thiophene-2-carboxylic acid reacts with appropriate amines under dehydrating conditions to form thiophene-2-carboxamido derivatives.
Thiation: Introduction of sulfur atoms to form thiadiazole rings.
Formation of Pyran Ring: Cyclization reactions involving keto-esters to form the pyran moiety.
Esterification: Condensation reactions involving the pyran-3-yl derivative with 3,5-dimethylbenzoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized using continuous flow chemistry techniques to enhance reaction efficiency, reduce reaction time, and improve yield. Automation and catalytic processes could be employed to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: The compound can undergo several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents like sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions, given the presence of heteroatoms and aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate under acidic or neutral conditions.
Reduction: Sodium borohydride in protic solvents like ethanol or methanol.
Substitution: Halogenating agents like bromine, or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiadiazole sulfur atoms.
Reduction: Conversion to more saturated or hydrogenated derivatives.
Substitution: Derivatives with different functional groups attached to the aromatic or heteroaromatic rings.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can serve as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in a wide range of organic reactions, making it valuable for organic synthesis and catalysis research.
Biology: In biological research, derivatives of this compound may exhibit antimicrobial or anti-inflammatory activities due to the presence of thiophene and thiadiazole moieties. Studies might explore its potential as a lead compound in drug discovery efforts.
Medicine: Medicinal chemistry can investigate its use as a potential therapeutic agent, particularly for diseases where modulation of sulfur-containing groups or aromatic rings is beneficial.
Industry: In industry, it could be used in the development of novel materials, such as polymers or advanced coatings, thanks to its unique chemical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends heavily on its specific application. Generally, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and aromatic stacking. The presence of thiadiazole and thiophene rings allows it to modulate enzymatic activity or receptor binding, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
When comparing this compound with others, its uniqueness lies in the specific arrangement of its functional groups and rings. Similar compounds might include:
Thiadiazole derivatives: Known for their biological activity.
Thiophene derivatives: Often used in pharmaceuticals and materials science.
Pyran compounds: Common in natural product chemistry and synthetic organic chemistry.
The combination of these features within a single molecule gives it a distinctive edge in terms of reactivity and application potential.
There you go—hope this was the deep dive you were looking for! Feel free to ask about any section in more detail or for any clarifications.
Propriétés
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S3/c1-12-6-13(2)8-14(7-12)20(28)30-17-10-29-15(9-16(17)26)11-32-22-25-24-21(33-22)23-19(27)18-4-3-5-31-18/h3-10H,11H2,1-2H3,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMSLYKKTBDTPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)


![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)




![2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2372260.png)
![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide](/img/new.no-structure.jpg)
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2372263.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide](/img/structure/B2372264.png)

